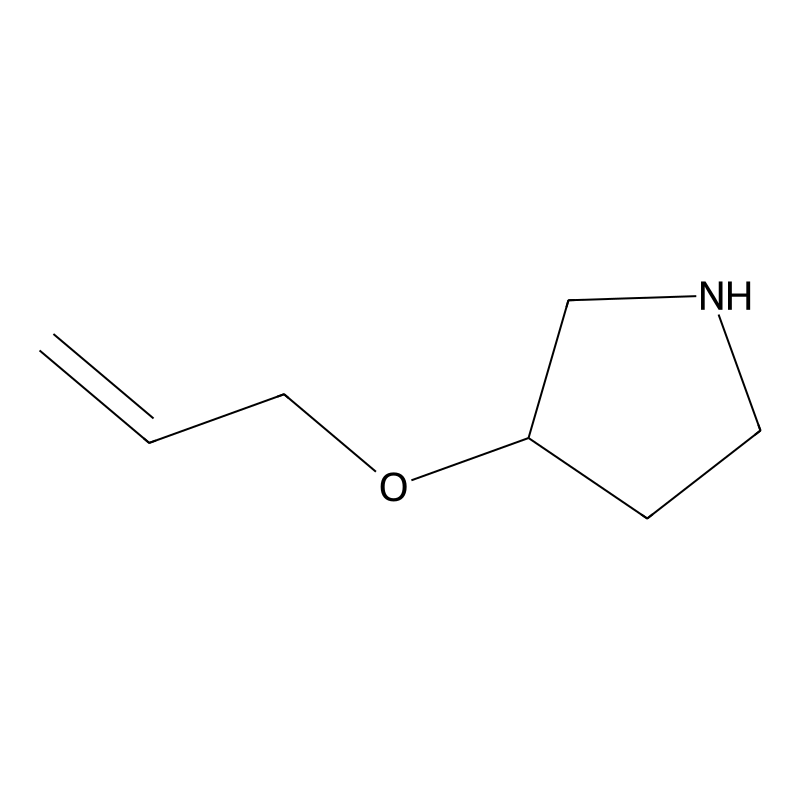

3-(Allyloxy)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

However, based on the structure of the molecule, it can be categorized as a functionalized pyrrolidine derivative. Pyrrolidines are a class of heterocyclic compounds containing a five-membered ring with a nitrogen atom. They are found in many natural products and can exhibit a wide range of biological activities . Functionalization, in this case the addition of the propenyloxy group, can further modify the properties of the molecule and potentially lead to new areas of exploration in medicinal chemistry.

Future research efforts may explore 3-(Prop-2-en-1-yloxy)pyrrolidine for its potential applications in various fields, such as:

- Drug Discovery: As a scaffold for the development of new drugs, its ability to interact with biological targets can be investigated.

- Material Science: The molecule's functional groups could be useful in the design of new materials with specific properties.

3-(Allyloxy)pyrrolidine is a chemical compound characterized by its pyrrolidine backbone, which is a five-membered ring containing one nitrogen atom. The compound features an allyloxy group at the 3-position of the pyrrolidine ring, contributing to its unique chemical properties. Its molecular formula is and it has a molecular weight of approximately 141.19 g/mol. This compound is often studied for its potential applications in organic synthesis and medicinal chemistry.

- Electrophilic Substitution: The pyrrolidine nitrogen acts as a nucleophile, allowing the compound to react with electrophiles such as alkyl halides and acyl halides, facilitating the formation of more complex structures .

- Rearrangement Reactions: This compound can participate in Claisen rearrangements, where the allyl group can be repositioned under thermal conditions, leading to new functionalized derivatives .

- Cycloaddition Reactions: The azomethine ylide derived from 3-(Allyloxy)pyrrolidine can engage in dipolar cycloaddition reactions with electron-deficient alkenes, yielding various substituted pyrrolidines .

Synthesis of 3-(Allyloxy)pyrrolidine can be achieved through several methods:

- One-Pot Synthesis: A mild one-pot reaction involving allylation of pyrrolidine derivatives can yield 3-(Allyloxy)pyrrolidine efficiently. This method often employs a combination of reagents that facilitate both cyclization and allylation in a single step .

- Use of Azomethine Ylides: The generation of azomethine ylides from tertiary amides or lactams allows for regioselective synthesis of pyrrolidines, including 3-(Allyloxy)pyrrolidine through subsequent cycloaddition reactions .

- Functional Group Transformations: Starting from readily available pyrrolidine derivatives, functional group transformations can introduce the allyloxy moiety under controlled conditions .

3-(Allyloxy)pyrrolidine has potential applications in:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex heterocycles and biologically active compounds.

- Medicinal Chemistry: Due to its structural features, it may be explored for developing new pharmaceuticals targeting various diseases.

- Material Science: Compounds with similar structures are being investigated for their roles in polymer chemistry and as precursors for functional materials.

Interaction studies involving 3-(Allyloxy)pyrrolidine focus on its reactivity with other chemical species. These studies help elucidate its behavior in biological systems and its potential interactions with proteins or enzymes. Preliminary investigations suggest that modifications to the pyrrolidine structure can influence binding affinities and biological activities.

Several compounds share structural similarities with 3-(Allyloxy)pyrrolidine. A comparison highlights their unique features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Pyrrolidine | Five-membered ring with nitrogen | Basic amine properties |

| 4-Allylpyrrolidine | Allyl group at the 4-position | Enhanced nucleophilicity |

| 2-Pyrrolidinone | Carbonyl group at the 2-position | Exhibits lactam characteristics |

| N-Allylpyrrolidine | Allyl substitution on nitrogen | Increased lipophilicity |

These compounds illustrate varying reactivity patterns and biological activities due to their structural differences. The unique positioning of substituents significantly influences their chemical behavior and potential applications.

Molecular Structure and Formula

3-(Allyloxy)pyrrolidine is a heterocyclic organic compound characterized by a five-membered pyrrolidine ring bearing an allyloxy substituent at the 3-position [1]. The compound has the molecular formula C₇H₁₃NO and a molecular weight of 127.18 grams per mole [1] [2]. The structure consists of a pyrrolidine backbone, which is a saturated five-membered ring containing one nitrogen atom, with an allyloxy group (-OCH₂CH=CH₂) attached to the carbon at position 3 [1].

The pyrrolidine ring itself is a cyclic secondary amine that can be represented by the general formula (CH₂)₄NH [4]. The addition of the allyloxy group at the 3-position creates a functionalized pyrrolidine derivative with unique chemical properties . The SMILES notation for this compound is C=CCOC1CNCC1, which clearly shows the connectivity between the allyl group, the ether oxygen, and the pyrrolidine ring [1].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| CAS Number | 946715-09-9 |

| SMILES Code | C=CCOC1CNCC1 |

| IUPAC Name | 3-(prop-2-en-1-yloxy)pyrrolidine |

Stereochemistry

Stereoisomers (R and S Configuration)

The presence of a stereogenic center at the 3-position of the pyrrolidine ring in 3-(Allyloxy)pyrrolidine gives rise to two possible enantiomers [5]. The compound can exist in both R and S configurations, designated according to the Cahn-Ingold-Prelog priority rules [6]. The R-enantiomer, (3R)-3-(prop-2-en-1-yloxy)pyrrolidine, has been specifically identified and characterized, with its hydrochloride salt having the CAS number 1478194-93-2 [5].

The stereochemical assignment follows standard nomenclature where the "right hand" and "left hand" configurations are used to name the enantiomers of the chiral compound [6]. The stereocenters are labeled as R or S based on the priority ranking of the substituents around the chiral carbon [6]. In 3-(Allyloxy)pyrrolidine, the stereogenic center at C-3 bears four different substituents: the allyloxy group, two different carbon atoms of the pyrrolidine ring, and a hydrogen atom.

Stereoselectivity in Reactions

Pyrrolidine derivatives, including 3-(Allyloxy)pyrrolidine, can participate in stereoselective reactions due to the presence of the chiral center [7] [8]. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides represents a versatile method for accessing different stereochemical patterns in pyrrolidine synthesis [7]. These reactions can achieve high levels of stereochemical control, often yielding products with defined absolute configurations [9].

The stereoselectivity observed in pyrrolidine-forming reactions is influenced by the existing stereogenic centers, which can exert strong directing effects during chemical transformations [10]. Studies have demonstrated that bicyclic pyrrolidine systems with existing stereocenters can undergo highly diastereoselective reactions, with the stereochemistry being controlled by the pre-existing chiral centers [10].

Conformational Analysis

The pyrrolidine ring in 3-(Allyloxy)pyrrolidine exhibits conformational flexibility through a process known as pseudorotation [11] [12]. This five-membered ring system undergoes continuous interconversion between different puckered conformations to minimize ring strain [11]. The pseudorotational barrier for pyrrolidine has been experimentally determined to be approximately 220-284 cm⁻¹ (0.63-0.81 kcal/mol) [13].

The pyrrolidine ring preferentially adopts puckered conformations rather than a planar geometry to relieve torsional strain [14] [15]. The two main conformational states are the envelope (E) and twist (T) forms [16] [15]. In envelope conformations, four ring atoms are approximately coplanar with the fifth atom displaced from this plane, while twist conformations have no atoms coplanar [14].

The presence of the allyloxy substituent at the 3-position influences the conformational preferences of the pyrrolidine ring [17] [12]. Substituents can deform the equilibrium conformation and affect the pseudorotational potential through steric and electronic effects [16]. The conformational analysis shows that alkylation or substitution can effectively tune the pyrrolidine conformation across the entire pseudorotation cycle [17] [12].

Physical Properties

Solubility Profile

The solubility characteristics of 3-(Allyloxy)pyrrolidine are influenced by both the pyrrolidine ring and the allyloxy substituent . Pyrrolidine itself is highly miscible with water and most organic solvents due to its basic nitrogen atom and relatively small size [4]. The addition of the allyloxy group introduces both hydrophobic and hydrophilic characteristics to the molecule.

The predicted LogP value of 1.68170 for 3-(Allyloxy)pyrrolidine indicates moderate lipophilicity [19]. This suggests that the compound would have reasonable solubility in both aqueous and organic media, making it suitable for various synthetic and analytical applications. The polar surface area of 21.26 Ų reflects the contribution of the nitrogen and oxygen heteroatoms to the molecule's polarity [19].

Thermal Properties

The thermal properties of 3-(Allyloxy)pyrrolidine have not been extensively documented in the literature. However, the parent pyrrolidine compound has well-characterized thermal behavior, including a boiling point of 86-88°C and a melting point below -60°C [20]. The introduction of the allyloxy substituent is expected to increase the molecular weight and alter the intermolecular forces, potentially raising the boiling point compared to unsubstituted pyrrolidine.

Pyrrolidine exhibits interesting thermal anomalies in its heat capacity, particularly in the liquid state, which have been attributed to restricted pseudorotation and possible association effects [11]. These thermal characteristics may also be present in 3-(Allyloxy)pyrrolidine, though specific studies would be required to confirm this behavior.

Stability Parameters

The stability of 3-(Allyloxy)pyrrolidine is influenced by several structural factors . The ether linkage between the allyl group and the pyrrolidine ring is generally stable under normal conditions but may be susceptible to acid-catalyzed cleavage or oxidative conditions. The allyl group introduces a site of unsaturation that could potentially undergo various chemical transformations.

The pyrrolidine ring itself is relatively stable due to its saturated nature and lack of significant ring strain [4]. The compound's stability profile would be expected to be similar to other alkyl ethers, with reasonable stability under neutral and basic conditions but potential reactivity under strongly acidic or oxidizing conditions.

Spectroscopic Characteristics

The spectroscopic properties of 3-(Allyloxy)pyrrolidine can be predicted based on the characteristic signatures of its constituent functional groups [21] [22] [23]. The ¹H Nuclear Magnetic Resonance spectrum would be expected to show distinct patterns for the allyl and pyrrolidine portions of the molecule.

The allyl ether group would exhibit characteristic vinyl proton signals in the 5.8-6.0 ppm region for the =CH proton and 5.2-5.4 ppm for the terminal =CH₂ protons [24]. The allyloxy methylene protons (OCH₂) would appear around 4.0-4.2 ppm, while the pyrrolidine C-3 proton bearing the oxygen would be expected in the 4.0-4.2 ppm range [21]. The remaining pyrrolidine methylene protons would appear as complex multiplets in the 1.8-3.2 ppm region.

In ¹³C Nuclear Magnetic Resonance spectroscopy, the vinyl carbon would appear around 134-136 ppm, the allyloxy methylene carbon at 70-72 ppm, and the ether-bearing pyrrolidine carbon at 78-82 ppm [25] [26]. The remaining pyrrolidine carbons would be observed in the 25-55 ppm region, typical for saturated aliphatic carbons [27].

| Spectroscopic Technique | Chemical Shift/Frequency | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance - Allyl vinyl protons | 5.8-6.0 ppm (multiplet) | Allyloxy vinyl protons (=CH₂ and =CH) |

| ¹H Nuclear Magnetic Resonance - Allyl methylene protons | 5.2-5.4 ppm (multiplet) | Terminal vinyl protons (=CH₂) |

| ¹H Nuclear Magnetic Resonance - Pyrrolidine C-3 proton | 4.0-4.2 ppm (multiplet) | Pyrrolidine carbon bearing oxygen |

| ¹³C Nuclear Magnetic Resonance - Vinyl carbon | 134-136 ppm | Allyl vinyl carbon |

| ¹³C Nuclear Magnetic Resonance - Allyl CH₂ carbon | 70-72 ppm | Allyloxy methylene carbon |

| Infrared Spectroscopy - C-H stretching | 2850-3000 cm⁻¹ | Aliphatic and vinyl C-H stretching |

| Infrared Spectroscopy - C=C stretching | 1630-1650 cm⁻¹ | Vinyl C=C stretching |

| Infrared Spectroscopy - C-O stretching | 1050-1250 cm⁻¹ | C-O ether stretching |

The reactivity profile of 3-(Allyloxy)pyrrolidine is governed by the interplay between its two primary functional components: the pyrrolidine ring and the allyloxy group. Each component contributes distinct reactive characteristics that influence the overall chemical behavior of the molecule.

General Reactivity Characteristics

The compound exhibits moderate reactivity under ambient conditions, with the allyl ether functionality being the most reactive site under normal circumstances . The pyrrolidine nitrogen, being sp³ hybridized, provides strong nucleophilic character with a conjugate acid pKa of approximately 11.27, placing it among the most basic nitrogen-containing heterocycles [3] [4]. This high basicity enables the compound to readily undergo protonation reactions and participate in nucleophilic substitution processes.

The ether linkage between the allyl group and the pyrrolidine ring demonstrates general stability under neutral and basic conditions but becomes susceptible to cleavage under strongly acidic conditions [5]. This acid-catalyzed ether cleavage can proceed through either SN1 or SN2 mechanisms depending on the reaction conditions and the stability of potential carbocation intermediates [5] [6].

Electrophilic Substitution Reactions

The allyl group in 3-(Allyloxy)pyrrolidine exhibits enhanced reactivity toward electrophilic species due to the weakened allylic carbon-hydrogen bonds, which are approximately 15% weaker than ordinary sp³ carbon-hydrogen bonds [7] [8]. This increased reactivity facilitates various electrophilic substitution reactions, including allylic oxidation and ene reactions [7] [9]. The compound can undergo transition-metal-free allylation reactions, though it is less reactive than allyl halides and typically requires more forcing conditions [10].

Nucleophilic Reactions

The pyrrolidine nitrogen serves as a potent nucleophilic site, readily participating in alkylation reactions with alkyl halides and acyl halides to form N-substituted derivatives [11] [12]. The nitrogen's strong nucleophilic character also enables the formation of enamines when reacted with carbonyl compounds, a reaction that has significant synthetic utility in organic chemistry [11] [12].

Functional Group Analysis

Pyrrolidine Ring Reactivity

The pyrrolidine ring in 3-(Allyloxy)pyrrolidine exhibits the characteristic properties of a cyclic secondary amine with enhanced conformational flexibility due to pseudorotation. The ring adopts puckered conformations to minimize torsional strain, continuously interconverting between envelope and twist forms through a low-energy pseudorotational pathway [13].

Conformational Dynamics

The pseudorotational barrier for the pyrrolidine ring has been experimentally determined to be approximately 220-284 cm⁻¹ (0.63-0.81 kcal/mol) [14]. This low barrier allows for rapid conformational interconversion at room temperature, with the ring preferentially adopting envelope conformations where four ring atoms are approximately coplanar with the fifth atom displaced from this plane [13].

The presence of the allyloxy substituent at the 3-position influences the conformational preferences of the pyrrolidine ring through steric and electronic effects [15]. Substituents can deform the equilibrium conformation and affect the pseudorotational potential, with the conformational analysis showing that substitution can effectively tune the pyrrolidine conformation across the entire pseudorotation cycle [16] [15].

Electronic Properties

The nitrogen atom in the pyrrolidine ring possesses sp³ hybridization, which contributes to its strong basic character [17]. The lone pair of electrons on nitrogen is readily available for bonding interactions, as it is not involved in maintaining aromaticity, unlike in pyrrole where the lone pair participates in the aromatic π-system [17] [18]. This availability of the nitrogen lone pair makes pyrrolidine significantly more basic than pyridine (pKa 5.2) or pyrrole (pKa -3.8) [3] [18].

Allyloxy Group Reactivity

The allyloxy functional group contributes distinctive reactivity patterns to 3-(Allyloxy)pyrrolidine through both the allyl component and the ether linkage. This bifunctional nature allows for selective reactions at either site under appropriate conditions.

Allyl Component Reactivity

The allyl group consists of a methylene bridge attached to a vinyl group, creating sites of enhanced reactivity adjacent to the carbon-carbon double bond [7] [8]. Allylic carbon-hydrogen bonds are significantly weaker than ordinary sp³ carbon-hydrogen bonds, facilitating hydrogen abstraction reactions and radical formation [7] [8]. This enhanced reactivity makes the compound susceptible to autoxidation upon exposure to oxygen, particularly under conditions of elevated temperature or light exposure [7] [8].

Common reactions of the allyl component include allylic oxidation, where oxygen preferentially attacks the allylic position to form various oxygenated products [7] [9]. The compound can also participate in ene reactions, where the alkene functionality undergoes addition reactions with electron-deficient species [7] [9].

Ether Linkage Properties

The ether oxygen in the allyloxy group serves as both a hydrogen bond acceptor and a site for potential chemical modification [19] [20]. The oxygen atom possesses two lone pairs of electrons that can participate in hydrogen bonding interactions with suitable donors, contributing to the compound's solubility characteristics and intermolecular recognition properties [19] [20].

Under acidic conditions, the ether oxygen can be protonated, forming an oxonium ion intermediate that facilitates ether cleavage reactions [5] [6]. The cleavage mechanism depends on the substitution pattern and reaction conditions, proceeding through either unimolecular (SN1) or bimolecular (SN2) pathways [5] [6].

Stability and Degradation Pathways

The stability profile of 3-(Allyloxy)pyrrolidine is influenced by several structural factors that determine its resistance to degradation under various conditions. Understanding these pathways is crucial for predicting the compound's behavior during storage, handling, and application.

Thermal Stability

The thermal stability of 3-(Allyloxy)pyrrolidine is governed primarily by the strength of its constituent bonds and the stability of potential thermal decomposition products. The pyrrolidine ring itself demonstrates reasonable thermal stability due to its saturated nature and lack of significant ring strain [21]. The five-membered ring structure avoids the angle strain present in smaller rings while maintaining sufficient conformational flexibility to accommodate thermal motion [13].

The allyl ether linkage represents a potential site of thermal degradation, particularly at elevated temperatures where homolytic cleavage of the carbon-oxygen bond may occur [5]. The thermal decomposition pathway likely involves initial cleavage of the ether bond, followed by secondary reactions of the resulting radical species [22] [23].

Oxidative Degradation

The compound's susceptibility to oxidative degradation is primarily determined by the presence of the allyl group, which contains weakened carbon-hydrogen bonds that facilitate hydrogen abstraction by oxygen radicals [7] [8]. The oxidative degradation process typically follows a free-radical chain mechanism initiated by hydrogen abstraction from the allylic position [22] [24].

Mechanism of Oxidative Degradation

The oxidative degradation pathway begins with the formation of allylic radicals through hydrogen abstraction [22]. These radicals readily react with molecular oxygen to form peroxyl radicals, which can abstract hydrogen from other molecules, propagating the chain reaction [22] [24]. The peroxyl radicals can also undergo cyclization or rearrangement reactions to form various oxygenated products, including hydroperoxides, alcohols, and carbonyl compounds [22] [24].

The presence of the ether oxygen may influence the oxidative stability by providing an additional site for radical formation or by participating in intramolecular hydrogen transfer reactions [25] [26]. The electronic effects of the ether oxygen on the adjacent allylic system can modulate the ease of hydrogen abstraction and the stability of the resulting radicals [25] [26].

Hydrolytic Stability

The hydrolytic stability of 3-(Allyloxy)pyrrolidine is generally favorable under neutral and basic conditions, with the ether linkage remaining intact in aqueous environments [5]. However, under acidic conditions, the compound becomes susceptible to acid-catalyzed hydrolysis, where protonation of the ether oxygen facilitates nucleophilic attack by water molecules [5] [6].

The hydrolysis mechanism involves initial protonation of the ether oxygen to form an oxonium ion, followed by nucleophilic attack by water at either the allylic carbon or the pyrrolidine carbon [5] [6]. The regioselectivity of this reaction depends on the relative stability of the potential carbocation intermediates and the steric accessibility of the reaction sites [5] [6].

Photochemical Degradation

While specific photochemical studies of 3-(Allyloxy)pyrrolidine have not been extensively reported, the presence of the carbon-carbon double bond in the allyl group makes the compound potentially susceptible to photochemical reactions [27]. Ultraviolet light can induce various photochemical processes, including cis-trans isomerization, cyclization reactions, and photo-oxidation in the presence of oxygen [27].

The photochemical stability can be influenced by the substitution pattern and the presence of chromophoric groups that can absorb ultraviolet radiation [27]. The ether oxygen may also participate in photochemical processes through n→π* transitions, though such transitions typically require higher energy radiation [27].

Binding Interactions and Complexation

The molecular structure of 3-(Allyloxy)pyrrolidine presents multiple sites for intermolecular interactions and complexation, primarily through the nitrogen lone pair and the ether oxygen. These binding sites enable the compound to participate in various non-covalent interactions that influence its physical properties and potential biological activities.

Hydrogen Bonding Interactions

The compound can participate in hydrogen bonding both as a donor and acceptor, though with different strengths and preferences at each site [19] [20]. The pyrrolidine nitrogen, when protonated, can serve as a hydrogen bond donor through the N-H bond, while the ether oxygen consistently functions as a hydrogen bond acceptor through its lone pairs [19] [20].

Nitrogen-Mediated Hydrogen Bonding

The nitrogen atom in the pyrrolidine ring, with its high basicity (pKa ≈ 11.27), readily undergoes protonation in the presence of acidic species [3] [4]. The resulting ammonium cation can form strong hydrogen bonds with suitable acceptors, including other nitrogen or oxygen atoms [19] [28]. These interactions are particularly important in aqueous solutions where the protonated form predominates at physiological pH [29] [4].

Oxygen-Mediated Hydrogen Bonding

The ether oxygen serves as an effective hydrogen bond acceptor due to its two lone pairs of electrons [19] [20]. This capability allows the compound to interact with protic solvents such as water and alcohols, contributing to its solubility characteristics [19] [20]. The hydrogen bonding strength depends on the electronegativity of the donor atom and the geometry of the interaction [19] [28].

Experimental and computational studies have demonstrated that ether oxygens can form stable hydrogen bonds with various donors, including water, alcohols, and amines [25] [26]. The binding strength is influenced by the electronic environment around the oxygen atom, with electron-withdrawing groups typically reducing the hydrogen bond accepting ability [25] [26].

Metal Coordination

The nitrogen and oxygen atoms in 3-(Allyloxy)pyrrolidine can potentially serve as ligand sites for metal coordination, though the coordination behavior depends on the metal center and the coordination environment [30] [31]. The nitrogen atom, with its available lone pair, is particularly well-suited for coordination to various metal centers [30] [31].

Nitrogen Coordination

The pyrrolidine nitrogen can coordinate to metal centers through its lone pair, forming coordinate covalent bonds [30]. The coordination geometry depends on the metal center's electronic configuration and the presence of other ligands [30] [31]. The five-membered ring structure provides some steric constraint that may influence the coordination geometry and stability [30] [31].

Oxygen Coordination

The ether oxygen can also participate in metal coordination, though typically with lower binding affinity compared to the nitrogen [30]. The coordination through oxygen is often observed in complexes with hard metal centers that have high affinity for oxygen donors [30] [31].

Molecular Recognition

The combination of hydrogen bonding sites and conformational flexibility in 3-(Allyloxy)pyrrolidine creates opportunities for molecular recognition processes [32] [33]. The compound can potentially recognize complementary molecular templates through multiple simultaneous interactions [32] [33].

Complementarity Principles

Molecular recognition involving 3-(Allyloxy)pyrrolidine would likely rely on the principle of molecular complementarity, where the compound's shape, size, and chemical properties complement those of a target molecule [32] [33]. The pseudorotational flexibility of the pyrrolidine ring allows for induced-fit binding, where the ring conformation adjusts to optimize interactions with the target [32] [33].

Binding Mechanisms

The binding process can occur through either conformational selection, where the target selects a pre-existing conformation of the compound, or induced fit, where binding induces conformational changes [34]. The low pseudorotational barrier of the pyrrolidine ring facilitates rapid conformational interconversion, making both mechanisms potentially viable [34].

Acid-Base Properties

The acid-base properties of 3-(Allyloxy)pyrrolidine are dominated by the pyrrolidine nitrogen, which exhibits strong basic character due to its sp³ hybridization and the availability of its lone pair for protonation reactions [3] [4].

Basicity of the Nitrogen Center

The pyrrolidine nitrogen in 3-(Allyloxy)pyrrolidine demonstrates a pKa value of approximately 11.27 for its conjugate acid, placing it among the most basic nitrogen heterocycles [3] [4]. This high basicity results from several structural factors that stabilize the protonated form and destabilize the neutral base [3] [4].

Electronic Factors

The sp³ hybridization of the pyrrolidine nitrogen contributes significantly to its high basicity [17]. Compared to sp² hybridized nitrogens (as in pyridine), the sp³ nitrogen has more p-character in its hybrid orbitals, making the lone pair electrons more available for bonding [17]. This contrasts with pyridine, where the nitrogen lone pair resides in an sp² orbital with more s-character, holding the electrons more tightly [17].

The absence of aromaticity in the pyrrolidine ring is another crucial factor contributing to its basicity [18] [35]. Unlike pyrrole, where the nitrogen lone pair participates in the aromatic π-system and is therefore unavailable for protonation, the pyrrolidine nitrogen lone pair is not involved in any delocalized bonding and remains fully available for acid-base reactions [18] [35].

Structural Influences

The five-membered ring structure of pyrrolidine provides optimal geometry for the nitrogen center without introducing significant strain [36]. The ring size allows for efficient orbital overlap while maintaining conformational flexibility that can accommodate the geometric changes upon protonation [36].

The presence of the allyloxy substituent at the 3-position may exert minor electronic effects on the nitrogen basicity through inductive effects [29]. However, the ether oxygen is separated from the nitrogen by three carbon atoms, minimizing direct electronic interactions [29].

Comparative Basicity

When compared to other nitrogen-containing heterocycles, pyrrolidine ranks among the strongest bases [3] [17]. The basicity order follows: pyrrolidine (pKa 11.27) ≈ piperidine (pKa 11.22) > imidazole (pKa 6.99) > pyridine (pKa 5.2) >> pyrrole (pKa -3.8) [3] [17].

This ordering reflects the influence of hybridization and aromaticity on nitrogen basicity [3] [17]. The six-membered piperidine ring shows slightly lower basicity than pyrrolidine, possibly due to conformational effects that influence the solvation of the protonated form [36].

pH-Dependent Behavior

The high basicity of 3-(Allyloxy)pyrrolidine means that it will exist predominantly in its protonated form at physiological pH (≈7.4) [29] [4]. The compound will remain significantly protonated until the solution pH approaches its pKa value of approximately 11.3 [29] [4].

This pH-dependent protonation behavior influences the compound's solubility, intermolecular interactions, and potential biological activity [29]. The protonated form typically exhibits increased water solubility due to enhanced hydrogen bonding and electrostatic interactions with polar solvents [29] [4].

Modulation of Basicity

Research has demonstrated that the basicity of pyrrolidine derivatives can be modulated through various structural modifications [29]. The incorporation of electron-withdrawing groups or the creation of specific microenvironments around the nitrogen can significantly alter its pKa [29].

Studies on polymer-bound pyrrolidine systems have shown that the local environment can decrease the apparent basicity from 11.2 to 8.6 pKa units [29]. This modulation occurs through electrostatic effects, hydrophobic interactions, and steric constraints that influence the stability of the protonated form [29].